molecular formula C12H17ClN2 B1398995 1-[(2-Chloropyridin-4-yl)methyl]azepane CAS No. 1250322-60-1

1-[(2-Chloropyridin-4-yl)methyl]azepane

Cat. No.: B1398995
CAS No.: 1250322-60-1
M. Wt: 224.73 g/mol
InChI Key: PJMUGGADWKSYNX-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-4-yl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring linked via a methylene group to a 2-chloropyridine moiety.

Properties

IUPAC Name

1-[(2-chloropyridin-4-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-9-11(5-6-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMUGGADWKSYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azepane, followed by nucleophilic substitution with 2-chloropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-4-yl)methyl]azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[(2-Chloropyridin-4-yl)methyl]azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compound : 1-(2-Chloro-5-fluoro-4-pyrimidinyl)azepane (CAS 1338495-03-6)

  • Molecular Formula : C₁₀H₁₃ClFN₃
  • Molecular Weight : 229.683 g/mol
  • Key Differences: Replaces the pyridine ring with a pyrimidine system, introducing an additional nitrogen atom.
  • Implications : The fluorine atom may increase metabolic stability but reduce lipophilicity relative to the chloro-pyridine derivative .

Diazepane Derivatives

Compound : 1-(2-Chloro-6-Methyl-pyrimidin-4-yl)-[1,4]diazepane (CAS 502133-57-5)

  • Molecular Formula : C₁₀H₁₅ClN₄
  • Molecular Weight : 226.71 g/mol (estimated)
  • Key Differences :
    • Features a diazepane ring (seven-membered with two nitrogens) instead of azepane.
    • The pyrimidine ring includes a methyl group at the 6-position, increasing steric bulk.
  • Implications : The additional nitrogen in diazepane may enhance solubility in polar solvents, while the methyl group could hinder steric access in binding interactions .

Compound : 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride

  • Key Differences: Incorporates a methylsulfanyl group (2-position) and a hydrochloride salt.
  • Implications : The hydrochloride salt improves aqueous solubility, whereas the methylsulfanyl group may increase metabolic susceptibility .

Pyridine Derivatives with Bulky Substituents

Compound : N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7)

  • Molecular Formula : C₂₂H₃₈ClN₃O₂Si
  • Molecular Weight : 440.10 g/mol
  • Key Differences :
    • Contains a bulky tert-butyldimethylsilyloxy (TBS) group and a pivalamide moiety.
    • The pyrrolidinylmethyl substituent introduces a five-membered ring, contrasting with azepane’s seven-membered structure.

Positional Isomers and Ring Variants

Compound : 1-(Pyridin-3-yl)azepane (2.3ac)

  • Synthesis : Prepared via nucleophilic amination of 3-methoxypyridine with an amine under flash conditions (9 hours, 45% yield) .
  • Key Differences: Chlorine substituent absent; pyridine is linked at the 3-position instead of 4-position.

Compound : 4-(Pyridin-3-yl)morpholine (2.3ad)

  • Key Differences :
    • Replaces azepane with morpholine (six-membered ring with oxygen).
    • Oxygen in morpholine increases polarity and hydrogen-bonding capability compared to azepane’s nitrogen.
  • Implications : Morpholine’s smaller ring size and oxygen atom may enhance solubility but reduce conformational flexibility .

Biological Activity

1-[(2-Chloropyridin-4-yl)methyl]azepane is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C12H14ClNC_{12}H_{14}ClN and a molecular weight of approximately 221.70 g/mol. The presence of the chloropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and as an antimicrobial agent.

The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Piperidine derivatives, including this compound, are known to influence multiple biochemical pathways, which may lead to various pharmacological effects such as:

  • Antidepressant activity : By modulating serotonin and norepinephrine levels.
  • Antimicrobial properties : Through inhibition of bacterial growth by disrupting cell wall synthesis.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

  • Antidepressant Effects : A study conducted on animal models indicated that this compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test, suggesting its potential utility in treating depression .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved the disruption of bacterial cell membranes, leading to cell lysis.
  • Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through antioxidant mechanisms that reduce oxidative stress .

Case Studies

StudyFocusFindings
Antidepressant EffectsSignificant reduction in immobility time in forced swim test; potential serotonin reuptake inhibition.
Antimicrobial ActivityEffective against S. aureus and E. coli; disrupts cell membrane integrity.
Neuroprotective EffectsReduced neuronal death in oxidative stress models; potential for treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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